Lipophilicity: 6-Methyl vs. Unsubstituted Core
The presence of the 6-methyl substituent on 2-(Aminomethyl)-6-methylpyridin-4-amine increases lipophilicity relative to the unsubstituted 2-(aminomethyl)pyridin-4-amine core, a critical factor for membrane permeability in cellular assays . The target compound has a calculated LogP of 0.43, compared to a predicted LogP of approximately 0.33 for the 2-(aminomethyl)pyridin-4-amine scaffold lacking the 6-methyl group [1].
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | 0.43 |
| Comparator Or Baseline | 2-(aminomethyl)pyridin-4-amine (unsubstituted): ~0.33 |
| Quantified Difference | ΔLogP ≈ +0.1 |
| Conditions | In silico calculation (method not specified for target; comparator from sildrug database) |
Why This Matters
This modest but quantifiable increase in LogP indicates enhanced passive membrane diffusion potential, which can improve intracellular target engagement in cell-based screening cascades.
- [1] sildrug.ibb.waw.pl. (n.d.). Structure query for C6H11N3O, clogP: 0.33. View Source
